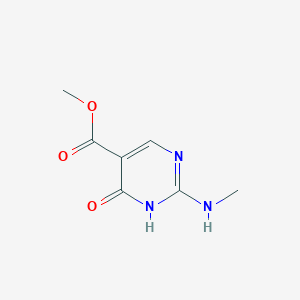

Methyl 2-(methylamino)-6-oxo-1,6-dihydropyrimidine-5-carboxylate

Description

Methyl 2-(methylamino)-6-oxo-1,6-dihydropyrimidine-5-carboxylate is a dihydropyrimidine derivative characterized by a pyrimidine ring system with specific functional groups:

- Position 5: A methyl ester (-COOCH₃), influencing lipophilicity and metabolic stability.

- Position 6: A ketone (-O) group, contributing to the compound’s resonance stabilization and reactivity.

This scaffold is structurally related to bioactive pyrimidines, which are widely studied for pharmaceutical applications, including antimicrobial and enzyme inhibitory activities .

Properties

Molecular Formula |

C7H9N3O3 |

|---|---|

Molecular Weight |

183.16 g/mol |

IUPAC Name |

methyl 2-(methylamino)-6-oxo-1H-pyrimidine-5-carboxylate |

InChI |

InChI=1S/C7H9N3O3/c1-8-7-9-3-4(5(11)10-7)6(12)13-2/h3H,1-2H3,(H2,8,9,10,11) |

InChI Key |

LITBHBCPURXECO-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=NC=C(C(=O)N1)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Direct Esterification of Pyrimidine Carboxylic Acids

One of the most straightforward methods involves esterification of the corresponding pyrimidine-5-carboxylic acid derivatives. The process typically employs:

- Starting Material: 2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid

- Reagents: Excess methanol with a dehydrating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃)

- Conditions: Reflux under inert atmosphere for 4–8 hours

2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid + CH₃OH → Methyl 2-(methylamino)-6-oxo-1,6-dihydropyrimidine-5-carboxylate

Note: The amino group at position 2 is introduced via subsequent methylation or amination steps, often involving methylamine derivatives.

Multi-step Synthesis via Hydrazine Intermediates

Based on the literature, a multi-step synthesis involves:

- Step 1: Formation of the hydrazine derivative through hydrazinolysis of the pyrimidine-5-carbonitrile or related precursors.

- Step 2: Cyclization with methylating agents to introduce the methylamino group at position 2.

- Step 3: Esterification of the pyrimidine-5-carboxylic acid moiety with methyl alcohol under acidic or basic catalysis.

This pathway is exemplified in the synthesis of related dihydropyrimidine derivatives, where hydrazine derivatives serve as key intermediates.

Cyclocondensation Approach

A notable method involves cyclocondensation reactions between β-dicarbonyl compounds and urea derivatives:

- Starting Materials: β-Ketoesters (e.g., methyl acetoacetate), urea derivatives (e.g., methylurea)

- Conditions: Reflux in acetic acid or ethanol with catalytic acid or base

- Outcome: Formation of the dihydropyrimidine ring with functional groups at designated positions

Methyl acetoacetate + methylurea → this compound

Specific Preparation Methods Verified by Literature

Synthesis via Condensation of Hydrazines and β-Dicarbonyls

Research indicates that hydrazine derivatives react with β-dicarbonyl compounds to produce dihydropyrimidines. For instance, in the synthesis of related compounds, the following steps are used:

Methylation of the Pyrimidine Ring

The methylation of the amino group at position 2 is achieved using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions:

R-NH₂ + (CH₃)I → R-N(CH₃)H + I⁻

or

R-NH₂ + (CH₃O)SO₂ → R-N(CH₃) + other byproducts

Reaction conditions typically involve potassium carbonate or sodium hydride in polar aprotic solvents like DMF or acetone.

Data Tables Summarizing Preparation Conditions

Mechanistic Insights and Optimization Strategies

- Amine Methylation: Achieved with methyl iodide or dimethyl sulfate, often requiring excess reagent and elevated temperature to maximize conversion.

- Esterification: Acidic conditions favor ester formation; excess alcohol ensures complete conversion.

- Cyclization: Intramolecular nucleophilic attack facilitated by heating under reflux; catalysts such as acids or bases accelerate ring closure.

Optimization involves adjusting temperature, solvent polarity, and reagent stoichiometry to maximize yield and purity while minimizing side reactions.

Notes on Purification and Characterization

- Purification: Recrystallization from ethanol or ethyl acetate is common.

- Characterization: IR spectroscopy confirms ester carbonyl (~1730 cm⁻¹), NH stretches (~3300 cm⁻¹), and pyrimidine ring vibrations. NMR (¹H and ¹³C) spectra verify methyl and amino substituents, with chemical shifts consistent with literature values.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(methylamino)-6-oxo-1,6-dihydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the methylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Nucleophiles such as halides, amines, and thiols under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Methyl 2-(methylamino)-6-oxo-1,6-dihydropyrimidine-5-carboxylate has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-(methylamino)-6-oxo-1,6-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs and their distinguishing features are summarized below:

Table 1: Structural Comparison of Pyrimidine Derivatives

Physicochemical and Spectroscopic Properties

- NMR Shifts: The target compound’s methylamino group at C2 would likely show a singlet near δ 2.8–3.2 ppm for -NHCH₃, contrasting with δ 2.59 ppm for methyl groups in ’s analog . Ethyl ester protons in analogs (e.g., ) resonate at δ 1.2–4.3 ppm, whereas methyl esters (target compound) appear upfield (δ 3.5–3.7 ppm).

- Thermal Stability : Derivatives with electron-withdrawing groups (e.g., -CN in ) exhibit higher melting points (>200°C) compared to esters (193–194°C in ).

Biological Activity

Methyl 2-(methylamino)-6-oxo-1,6-dihydropyrimidine-5-carboxylate, also known by its CAS number 1697969-09-7, is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. The following sections will explore the biological activity of this compound, including its mechanisms, therapeutic potentials, and relevant case studies.

Molecular Characteristics

- Molecular Formula : C₇H₉N₃O₃

- Molecular Weight : 183.16 g/mol

- Structural Features : The compound features a pyrimidine ring with a methylamino group and a carboxylate moiety, which are critical for its biological activity.

Similar Compounds

The structure of this compound is similar to several other compounds that exhibit notable biological activities. Below is a comparison table of structurally related compounds:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| Ethyl 6-oxo-1,6-dihydropyrimidine-5-carboxylate | 4786-52-1 | 0.92 |

| Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate | 67383-32-8 | 0.84 |

| Ethyl 2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carboxylate | 53554-29-3 | 0.73 |

These compounds share structural similarities that may influence their biological activities and therapeutic applications.

Research indicates that this compound may interact with various biological targets, which can be summarized as follows:

- Enzyme Inhibition : Compounds similar to methyl 2-(methylamino)-6-oxo-1,6-dihydropyrimidine have been shown to inhibit specific enzymes involved in metabolic pathways.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain bacterial strains.

- Antitubercular Properties : Similar pyrimidine derivatives have been screened for activity against Mycobacterium tuberculosis, indicating that this compound may also possess antitubercular effects .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antimicrobial Screening : A study screened a library of compounds, including methyl 2-(methylamino)-6-oxo-1,6-dihydropyrimidine derivatives, against various pathogens. Results indicated moderate antibacterial activity against Gram-positive bacteria.

- Pharmacological Studies : In vitro assays demonstrated that the compound exhibits cytotoxic effects on cancer cell lines, suggesting its potential as an anticancer agent .

- Binding Affinity Studies : Interaction studies revealed that methyl 2-(methylamino)-6-oxo-1,6-dihydropyrimidine binds effectively to specific receptors involved in cellular signaling pathways.

Summary of Biological Activities

The following table summarizes the biological activities reported for this compound:

| Biological Activity | Observations |

|---|---|

| Antimicrobial | Moderate activity against certain bacterial strains |

| Antitubercular | Potential efficacy against Mycobacterium tuberculosis |

| Cytotoxicity | Induced cell death in cancer cell lines |

| Enzyme Inhibition | Inhibition of key metabolic enzymes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.